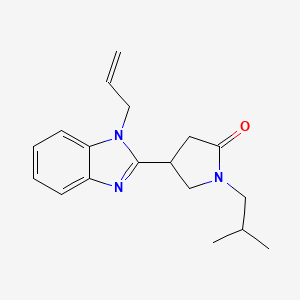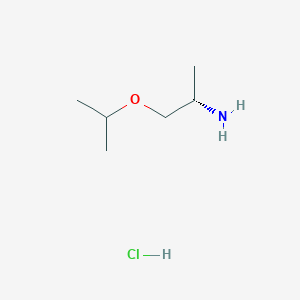
N-(2-((2-甲基喹啉-5-基)氨基)-2-氧代乙基)-6-氧代-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant due to its association with diverse biological activities .
Synthesis Analysis
The synthesis of related 4-oxoquinoline derivatives involves the use of peptide coupling agents to create hybrids with substituted N-phenyl piperazines and piperidines. These reactions have been reported to yield good to excellent results. Specifically, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids has been successfully achieved, which suggests that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 4-oxoquinoline derivatives is crucial in determining their biological activity. In silico molecular docking studies have been used to support the structure-activity relationship of these compounds. For instance, active compounds within this class have been docked against tubulin protein to evaluate their potential anti-proliferative activity. This implies that the molecular structure of "N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" could also be analyzed using similar molecular docking techniques to predict its biological activity .
Chemical Reactions Analysis
The chemical reactions involving 4-oxoquinoline derivatives can exhibit regioselectivity, as seen in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. This reaction specifically occurs at the nitrogen of the oxoquinoline group. Density Functional Theory (DFT) methods have been employed to investigate the regiosselective ethylation reaction, which provides insights into the acid/base behavior and possible reaction paths of these compounds. Such analysis could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" are not detailed in the provided papers, the properties of related 4-oxoquinoline derivatives can be inferred. These compounds typically exhibit significant anti-proliferative activity, as evidenced by GI50 values ranging from 0.15 to 1.4 μM against various cancer cell lines. The physical properties such as solubility, stability, and melting point, as well as chemical properties like pKa and logP, could be predicted based on the structure and known properties of similar compounds .
科学研究应用
荧光阴离子传感
Dorazco‐González 等人(2014 年)的研究探索了 N,N'-双(喹啉基)吡啶-2,6-二甲酰胺的两性子 N-甲基化衍生物的荧光阴离子传感能力。这些化合物以其在水中的光谱和酸碱性质为特征,表现出各种阴离子引起的有效荧光猝灭,这归因于酰胺的高酸度和受体的刚性结构。这一发现表明在检测和分析水溶液中的阴离子方面具有潜在的应用(Dorazco‐González 等人,2014)。
细胞毒活性
Bu 等人(2001 年)对 7-氧代-7H-二苯并[f,ij]异喹啉和 7-氧代-7H-苯并[e]哌啶衍生物进行的一项研究揭示了它们的细胞毒活性,特别是对小鼠结肠 38 肿瘤。这些带有阳离子侧链的化合物在癌症研究中显示出有希望的结果,表明相关化学结构在肿瘤学中具有潜在的治疗应用(Bu 等人,2001)。
受体抑制
Cann 等人(2012 年)开发了一种用于强效 CGRP 受体拮抗剂的对映选择性合成,展示了在开发针对降钙素基因相关肽 (CGRP) 相关病症的药物中的应用(Cann 等人,2012)。
抗菌筛选
Rajput 和 Sharma(2021 年)对 N-(3-氨基-6-(2,3-二氯苯基)-1,2,4-三嗪-5-基)-2-氯取代喹啉-3-甲酰胺的研究表明具有中等到优异的抗菌和抗真菌活性。这突出了类似化合物在开发新的抗菌剂中的潜在用途(Rajput 和 Sharma,2021)。
合成方法
Sawai 等人(2010 年)描述了一种用于类肽化合物的规模化生产工艺,展示了用于创建复杂分子结构的高级合成技术,该结构在治疗糖尿病中具有应用(Sawai 等人,2010)。
属性
IUPAC Name |
N-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11-5-7-13-14(21-11)3-2-4-15(13)22-17(24)10-20-18(25)12-6-8-16(23)19-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIINEQLYHHMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)




![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)



![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)
